![molecular formula C5H4BrF3N2O B1396317 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1306738-79-3](/img/structure/B1396317.png)
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Overview
Description
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the bromoethyl and trifluoromethyl groups in its structure imparts unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-bromo-2-(trifluoromethyl)ethanol with a nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxadiazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Products: Formation of azides, thiocyanates, or amines.
Oxidation Products: Formation of oxadiazole derivatives with hydroxyl or carbonyl groups.
Reduction Products: Formation of amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, novel 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The introduction of electron-withdrawing groups significantly enhanced their antiproliferative activity. In particular, compounds containing the oxadiazole ring demonstrated promising results against human lung (A549) and colon (WiDr) cancer cell lines, with some exhibiting GI50 values as low as 4.5 µM .
Antimicrobial Properties
The antimicrobial activity of 1,2,4-oxadiazoles has also been extensively studied. Modifications to the oxadiazole structure have led to compounds that exhibit effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. One compound showed a minimum inhibitory concentration (MIC) comparable to vancomycin, indicating significant potential for treating infections .
Fungicidal Activity
Substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles have been identified as effective fungicides. These compounds are synthesized through reactions involving hydroxyamidine derivatives and trifluoroacetyl halides. Their efficacy against phytopathogenic fungi makes them valuable in agricultural settings for crop protection .
Synthesis of Functional Materials
The unique structural properties of oxadiazoles allow them to be utilized in the development of functional materials. The synthesis of trifluoromethylpyridine 1,3,4-oxadiazole derivatives has been explored for their antibacterial activities and potential application in coatings and polymers . The incorporation of oxadiazoles into material science can lead to innovations in developing antimicrobial surfaces.
Case Studies
Mechanism of Action
The mechanism of action of 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Bromoethyl)-2-(trifluoromethyl)pyrimidine
- 5-(1-Bromoethyl)-4-(trifluoromethyl)thiazole
- 5-(1-Bromoethyl)-3-(trifluoromethyl)isoxazole
Uniqueness
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to other heterocycles
Biological Activity
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Oxadiazoles are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. This article presents a detailed examination of the biological activity associated with this specific oxadiazole derivative, supported by data tables and case studies.
- Molecular Formula : C6H6BrF3N2O
- Molecular Weight : 239.02 g/mol
- CAS Number : 127852-28-2
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects. The following sections detail specific activities linked to this compound and its analogs.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Case Study : A study conducted on various oxadiazole compounds demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The IC50 values for some derivatives were reported to be around 92.4 µM against a panel of cancer cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | TBD |
Other Oxadiazole Derivative | HeLa | 92.4 |
Antimicrobial Activity
The oxadiazole scaffold has also been explored for its antimicrobial properties:
- Research Findings : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria. Some compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
- Modification Impact : The introduction of different substituents at specific positions on the oxadiazole ring significantly influences the biological activity. For example, trifluoromethyl groups have been associated with enhanced potency against certain cancer cell lines .
The mechanisms through which oxadiazoles exert their biological effects often involve:
Properties
IUPAC Name |
5-(1-bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2O/c1-2(6)3-10-4(11-12-3)5(7,8)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLXGWSJWBPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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